

# CP 100356 hydrochloride salt properties

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## Compound of Interest

Compound Name:	CP 100356
CAS No.:	142716-85-6
Cat. No.:	B1195933

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An In-Depth Technical Guide to **CP 100356** Hydrochloride: A Potent P-glycoprotein and BCRP Inhibitor for Pharmacokinetic and Antiviral Research

## Abstract

**CP 100356** hydrochloride is a potent, small-molecule inhibitor of two critical ATP-binding cassette (ABC) efflux transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). Initially developed for its high affinity for P-gp, it has become an indispensable research tool in drug development and pharmacology. Its primary utility lies in its function as a "chemical knock-out equivalent," enabling researchers to investigate the influence of P-gp and BCRP on the pharmacokinetics of drug candidates.[1] By inhibiting these transporters, which are key components of physiological barriers such as the blood-brain barrier and are responsible for multidrug resistance in cancer, **CP 100356** allows for the definitive assessment of a compound's susceptibility to efflux. More recently, novel biological activity has been discovered, identifying **CP 100356** as an effective inhibitor of Lassa virus entry into host cells.[2] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, experimental protocols, and research applications of **CP 100356** hydrochloride for scientists and drug development professionals.

## Physicochemical Properties and Handling

**CP 100356** hydrochloride is a white to off-white powder.[3] Its chemical name is 4-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinoliny)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-quinazolinamine hydrochloride.[4] The compound's key identifiers and properties are summarized in the table below.

Table 1: Physicochemical and Identity Data for **CP 100356** Hydrochloride

Property	Value	Source(s)
Molecular Formula	C <sub>31</sub> H <sub>36</sub> N <sub>4</sub> O <sub>6</sub> ·HCl	[1][4][5]
Molecular Weight	597.1 g/mol	[1][4][5]
CAS Number	142715-48-8	[1][3][4]
Appearance	White to off-white solid powder	[3]
Purity	Typically ≥98% (by HPLC)	[1][4][6]
Solubility	Soluble to 20 mM in DMSO.[1] [4][6] Limited solubility in water (<2 mg/mL).[3]	[1][3][4][6]
Storage (Solid)	Desiccate at room temperature or store at 2-8°C.[1][3]	[1][3]
Storage (Solution)	Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years.[7]	[7]

## Stability and Storage Recommendations

The solid form of **CP 100356** hydrochloride should be stored in a tightly sealed vial, desiccated, to prevent moisture absorption.[1][3] For long-term storage, temperatures of 2-8°C are recommended.[3]

Once dissolved, stock solutions should be prepared, aliquoted into tightly sealed vials to prevent contamination and evaporation, and stored frozen.[7] To avoid degradation from

repeated freeze-thaw cycles, it is advisable to use aliquots for single experiments.[7] General guidance suggests that stock solutions stored at -20°C are usable for up to one year, while storage at -80°C can extend stability for up to two years.[7] Before use, frozen aliquots should be allowed to equilibrate to room temperature for at least 60 minutes prior to opening the vial.

## Pharmacology and Mechanism of Action

The primary and most well-characterized mechanism of action for **CP 100356** is the potent inhibition of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3][7]

### Inhibition of P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2)

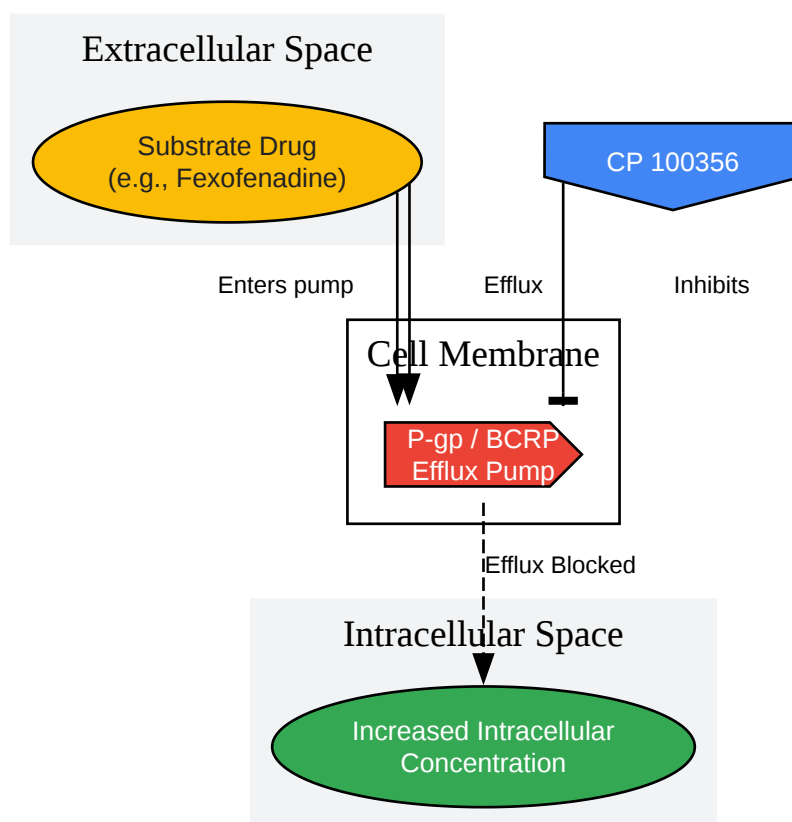
P-gp and BCRP are ATP-dependent efflux pumps located in the plasma membranes of cells in various tissues, including the intestinal epithelium, liver, kidneys, and the brain capillary endothelial cells that form the blood-brain barrier.[8] Their function is to recognize and actively transport a wide array of structurally diverse xenobiotics out of the cell, thereby limiting the systemic exposure and tissue penetration of many drugs.[8]

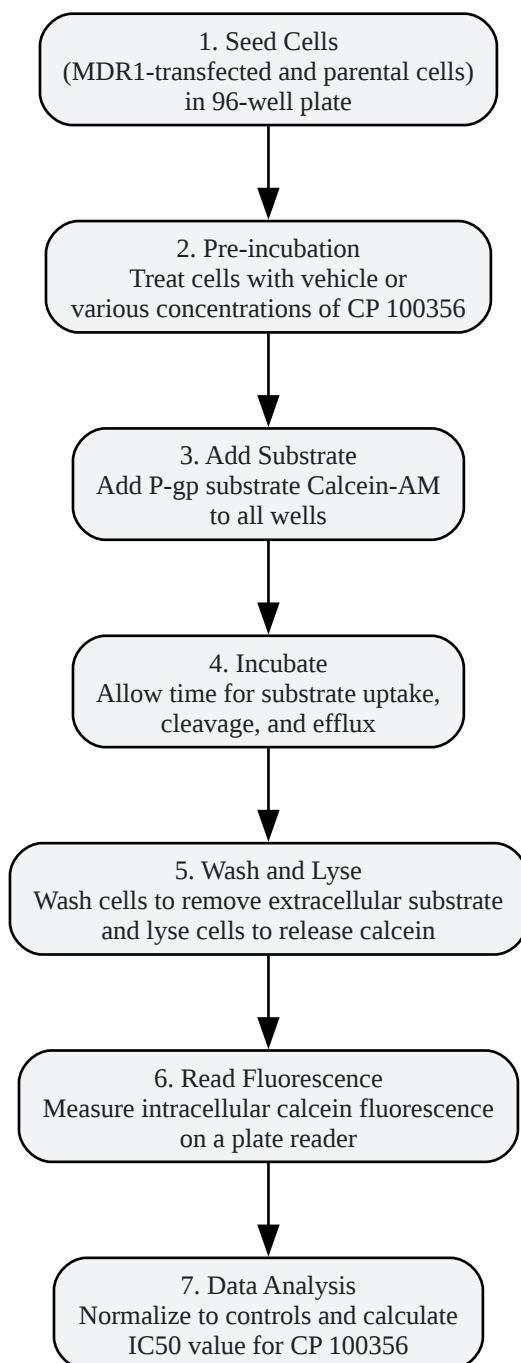
**CP 100356** acts as a high-affinity inhibitor of these pumps.[4] It binds to the transporters, preventing them from effluxing substrate compounds. This inhibition increases the intracellular concentration and systemic exposure of co-administered drugs that are P-gp or BCRP substrates.[7] This mechanism is the basis for its use as a tool to overcome multidrug resistance in in vitro cancer models or to enhance the brain penetration of CNS drug candidates. The inhibitory potency of **CP 100356** is well-documented:

Table 2: Inhibitory Activity of **CP 100356**

Target/Assay	Value	Source(s)
Mouse P-gp (Pgp1a)	$K_i = 58 \text{ nM}$	[1][4]
Mouse P-gp (Pgp1b)	$K_i = 94 \text{ nM}$	[1][4]
MDR1-mediated Calcein-AM Transport	$IC_{50} = 0.5 \text{ } \mu\text{M}$	[4][7]
MDR1-mediated Digoxin Transport	$IC_{50} = 1.2 \text{ } \mu\text{M}$	[9]
BCRP-mediated Prazosin Transport	$IC_{50} = 1.5 \text{ } \mu\text{M}$	[4][7]
OATP1B1 Transporter	$IC_{50} = \sim 66 \text{ } \mu\text{M}$ (weak inhibition)	[7]
MRP1, MRP2, and P450 Enzymes	$IC_{50} > 15\text{-}50 \text{ } \mu\text{M}$ (no significant inhibition)	[3][4][7]

The high potency and selectivity against P-gp/BCRP, with minimal activity against other transporters like MRP1/2 or major P450 metabolic enzymes, make **CP 100356** a clean and reliable tool for isolating the effects of these specific efflux pathways.[4][7]





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Caption: Workflow for a Calcein-AM P-gp inhibition assay.

## Analytical Characterization

Purity of **CP 100356** hydrochloride is typically established by the supplier using High-Performance Liquid Chromatography (HPLC), with purity levels generally exceeding 98%. [3]

[4]For researchers needing to quantify the hydrochloride salt form or separate it from the free base, advanced techniques can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) is a suitable method for separating and quantifying salt counterions from the active pharmaceutical ingredient (API). [10]Ion Chromatography with a conductivity detector (IC-CD) is another precise method for quantifying the chloride content. [11]

## Applications in Research

### Probing Drug-Transporter Interactions

The most widespread application of **CP 100356** is as a diagnostic tool in drug discovery and development. [1]When developing a new drug, particularly for CNS targets or for oral administration, it is critical to know if it is a substrate of P-gp or BCRP.

- **In Vitro Systems:** In cell-based transport assays (e.g., using Caco-2 or MDCK cells transfected with MDR1), **CP 100356** is co-incubated with a test compound. [12][13]An increase in the transport of the test compound across the cell monolayer in the presence of **CP 100356** indicates that the compound is an efflux substrate.
- **In Vivo Pharmacokinetic Studies:** In animal models, co-administering **CP 100356** with a drug candidate can dramatically alter the drug's pharmacokinetics if it is a P-gp/BCRP substrate. For example, oral administration of **CP 100356** in rats led to an 80-fold increase in the systemic exposure (AUC) of Fexofenadine, a known P-gp substrate. [7]This use as a "chemical knock-out" provides strong evidence of the role of efflux transporters in limiting a drug's oral bioavailability or CNS penetration. [1]

### Antiviral Research

The discovery of **CP 100356**'s ability to block Lassa virus entry opens a new avenue for research. [2]It serves as a promising lead compound for the development of pan-mammarenavirus entry inhibitors. Researchers can use it as a tool to study the specific mechanisms of arenavirus membrane fusion and to screen for novel antiviral agents that share a similar mechanism of action. [2]

## Conclusion

**CP 100356** hydrochloride is a powerful and selective dual inhibitor of the P-gp and BCRP efflux transporters. Its well-defined physicochemical properties and potent, specific mechanism of action have established it as a standard tool for assessing the impact of these transporters on drug disposition. Its utility in both in vitro and in vivo experimental models is crucial for advancing drug candidates and understanding the principles of pharmacokinetics. Furthermore, the emergence of its P-gp-independent antiviral activity highlights the potential for this chemical scaffold in infectious disease research, making **CP 100356** a molecule of continued interest to a broad range of scientific disciplines.

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